molecular formula C17H14FN3O2S B2993930 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941971-31-9

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Número de catálogo: B2993930
Número CAS: 941971-31-9
Peso molecular: 343.38
Clave InChI: MYVYSSKUTUZZCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a 4-(methylthio)phenyl acetamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and electronic properties, making it prevalent in drug discovery .

Propiedades

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-24-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVYSSKUTUZZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Commonly employed methods include:

  • Cyclization Reaction : The reaction of 4-fluorobenzohydrazide with benzoic acid derivatives under dehydrating conditions.
  • Reagents : Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are used as dehydrating agents at elevated temperatures.

The molecular formula for this compound is C16H15FN2OC_{16}H_{15}FN_2O, and it exhibits unique physical properties due to the presence of the oxadiazole ring and the fluorophenyl group.

Antimicrobial Properties

Research indicates that compounds within the oxadiazole class exhibit significant antimicrobial activity. For instance, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has shown potential as an antibacterial agent against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has been explored in various cancer cell lines. Studies have reported that it exhibits cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
PC352Imatinib (40)
MCF-7100Imatinib (98)

The compound's mechanism involves inducing apoptosis in cancer cells through intrinsic and extrinsic pathways, which is critical for its anticancer efficacy.

The biological activity of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole ring can interact with enzymes involved in cellular metabolism.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

When compared to other oxadiazole derivatives, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide demonstrates distinct biological profiles due to its unique substituents.

Compound Antimicrobial Activity Anticancer Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)...ModerateHigh
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)...HighModerate

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations:
  • Fluorophenyl vs. Bromophenyl : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to brominated analogs (e.g., 5d in ), which are bulkier and may reduce membrane permeability .
  • Methylthio (-SMe) vs. Nitro (-NO₂): The methylthio group in the target compound likely improves solubility over nitro-substituted analogs (e.g., CDD-934506), which are more electron-withdrawing and may affect bioavailability .
  • Benzofuran/Oxadiazole Hybrids : Compounds like 2a () demonstrate that fused heterocycles (e.g., benzofuran) enhance antimicrobial potency, suggesting that the target compound’s oxadiazole core could be optimized similarly .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Reference
Target Compound C₁₈H₁₅FN₃O₂S 363.4 Not reported
4l () C₁₉H₁₇FN₄O₃S 416.4 217–219
5d () C₁₉H₁₂BrFN₃O₂S 458.3 Not reported
Compound III () C₂₄H₂₀F₄N₆O₂S 556.5 Not reported

The target compound’s predicted logP (~3.5) and PSA (~75 Ų) align with analogs like 4l , indicating moderate lipophilicity and permeability .

Inferred Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine at the phenyl ring (target compound) may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors like Compound III .
  • Sulfur-Containing Substituents : The methylthio group (-SMe) could reduce oxidative metabolism compared to thiol (-SH) analogs, improving half-life .

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include refluxing 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole with chloroacetyl chloride in the presence of triethylamine as a base. Reaction optimization involves:
  • Temperature Control : Maintain reflux at 80–100°C for 4–6 hours to ensure complete acylation .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility, while triethylamine neutralizes HCl byproducts .
  • Purification : Recrystallization using pet-ether or ethanol removes unreacted starting materials. Monitor reaction progress via TLC (Rf ~0.5–0.7 in ethyl acetate/hexane 3:7) .
    Post-synthesis, HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>95%) .

Q. What spectroscopic and crystallographic methods are critical for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to determine bond lengths, angles, and spatial arrangement. For example, the oxadiazole ring shows planar geometry with C–N bond lengths of ~1.28 Å, while the acetamide moiety adopts a staggered conformation .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent integration. Key signals include:
  • Fluorophenyl protons: δ 7.2–7.4 ppm (doublet, J = 8.5 Hz).
  • Methylthio group: δ 2.5 ppm (singlet) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1680 cm1^{-1} and oxadiazole ring vibrations at ~1550 cm1^{-1} .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. The electron-withdrawing fluorophenyl group lowers LUMO energy, enhancing electrophilic interactions .
  • Molecular Docking : Simulate binding to target proteins (e.g., lipoxygenase or bacterial enzymes). The oxadiazole ring’s π-π stacking with aromatic residues (e.g., Phe177^{177}) and hydrogen bonding via the acetamide carbonyl are critical .
  • SAR Studies : Modify substituents (e.g., replace methylthio with sulfone) and evaluate changes in binding affinity using free energy perturbation (FEP) simulations .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions. Address them by:
  • Standardizing Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v). MIC values should be validated via broth microdilution .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to account for variability in inoculum size or incubation time .
  • Mechanistic Studies : Perform time-kill assays or transcriptomic profiling to differentiate bacteriostatic vs. bactericidal effects .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation Kinetics : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis of the acetamide group is a major degradation pathway .
  • Formulation Adjustments : Encapsulate in liposomes (e.g., DPPC/cholesterol) to protect against enzymatic cleavage. Optimize pH to 6.5–7.4 to minimize acid-catalyzed degradation .
  • Prodrug Design : Introduce ester or carbamate prodrug moieties to improve metabolic stability .

Notes

  • Advanced methodologies (e.g., computational modeling) should be validated with experimental data to address reproducibility challenges .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.